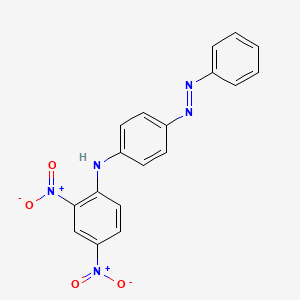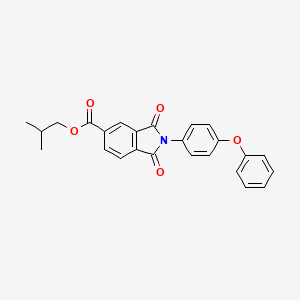![molecular formula C27H28N2O3 B11707499 4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11707499.png)
4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-メトキシ-N'-[(4-フェニルシクロヘキシル)カルボニル]ビフェニル-4-カルボヒドラジドは、その独特の構造的特徴によって特徴付けられる複雑な有機化合物です。この化合物は、化学、生物学、産業など様々な分野で幅広い用途が知られているビフェニルファミリーに属しています。
2. 製法
合成経路と反応条件
4'-メトキシ-N'-[(4-フェニルシクロヘキシル)カルボニル]ビフェニル-4-カルボヒドラジドの合成は、通常、中間体の生成を含む複数の段階を伴います。一般的な方法の1つは、炭素-炭素結合を形成するために広く使用されている鈴木・宮浦カップリング反応です。 この反応には、穏和で官能基許容的な条件下でパラジウム触媒とホウ素試薬が必要です 。反応条件には、通常、目的の収率を得るために有機溶媒の使用と温度制御が含まれます。
工業的製造方法
この化合物の工業的製造には、実験室規模の合成方法のスケールアップが含まれる場合があります。これには、より高い収率と純度を実現するために、温度、圧力、溶媒の選択などの反応条件の最適化が含まれます。連続フロー反応器と自動システムの使用は、製造プロセスの効率とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methoxy-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
4'-メトキシ-N'-[(4-フェニルシクロヘキシル)カルボニル]ビフェニル-4-カルボヒドラジドは、次のような様々な化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: この反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。
置換: この反応は、特定の条件下で求核剤または求電子剤を使用して、ある官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあり、通常、酸性または塩基性条件で使用されます。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあり、通常、無水条件で使用されます。
置換: 一般的な試薬には、メタノールナトリウムなどの求核剤と、ハロアルカンなどの求電子剤があり、通常、極性溶媒で使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりカルボン酸またはケトンが生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。置換反応は、導入される置換基に応じて、様々な誘導体を生成することができます。
4. 科学研究への応用
4'-メトキシ-N'-[(4-フェニルシクロヘキシル)カルボニル]ビフェニル-4-カルボヒドラジドは、いくつかの科学研究の用途があります。
化学: カップリング反応を通じて複雑な分子を形成する際に、有機合成の試薬として使用されます.
生物学: 特にヒドラジド誘導体を含む、生物学的経路と相互作用の研究に使用される可能性があります。
産業: その独自の化学的性質により、ポリマーやコーティングを含む先進材料の製造に使用されています。
科学的研究の応用
4’-Methoxy-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide has several scientific research applications:
Biology: It may be used in the study of biological pathways and interactions, particularly those involving hydrazide derivatives.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
4'-メトキシ-N'-[(4-フェニルシクロヘキシル)カルボニル]ビフェニル-4-カルボヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。この化合物のヒドラジド基は、水素結合を形成し、金属イオンと配位して、様々な生化学的経路に影響を与えます。フェニルシクロヘキシル基は、その疎水性相互作用に寄与し、その溶解性と結合親和性に影響を与える可能性があります。 全体として、この化合物の構造は、特定の分子標的と経路を調節し、観察された効果をもたらすことを可能にします .
6. 類似化合物の比較
類似化合物
4-メトキシカルボニルフェニルボロン酸ピナコールエステル: この化合物は、メトキシ基とビフェニル基を共有していますが、ボロン酸官能基が異なります.
4-メトキシ-N-(4-フェニルシクロヘキシル)-3-ビフェニルアミン: この化合物は、構造的には似ていますが、カルボヒドラジド基がありません.
独自性
4'-メトキシ-N'-[(4-フェニルシクロヘキシル)カルボニル]ビフェニル-4-カルボヒドラジドは、メトキシ基、フェニルシクロヘキシル基、カルボヒドラジド基の組み合わせによって独特です。この組み合わせは、強化された安定性と反応性などの独自の化学的性質を付与し、研究や産業の様々な用途にとって貴重なものです。
類似化合物との比較
Similar Compounds
4-Methoxycarbonylphenylboronic acid pinacol ester: This compound shares the methoxy and biphenyl groups but differs in its boronic acid functionality.
4-Methoxy-N-(4-phenylcyclohexyl)-3-biphenylamine: This compound is similar in structure but lacks the carbohydrazide group.
Uniqueness
4’-Methoxy-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide is unique due to its combination of methoxy, phenylcyclohexyl, and carbohydrazide groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C27H28N2O3 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide |
InChI |
InChI=1S/C27H28N2O3/c1-32-25-17-15-22(16-18-25)21-9-13-24(14-10-21)27(31)29-28-26(30)23-11-7-20(8-12-23)19-5-3-2-4-6-19/h2-6,9-10,13-18,20,23H,7-8,11-12H2,1H3,(H,28,30)(H,29,31) |
InChIキー |
QJJJPSGQXVKNKC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3CCC(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)
![4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)


![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)
![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11707456.png)
![3-{5-chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11707467.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707479.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11707484.png)
![2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707490.png)

![(4E)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-1,5-diphenylpyrrolidine-2,3-dione](/img/structure/B11707510.png)
